3-Methoxy-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
3-Methoxy-[1,1'-biphenyl]-4-carbonitrile is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal Phases : The compound, along with its homologous series, exhibits calamitic liquid crystal phases. Aspect ratios for these molecules, crucial for understanding their liquid crystal molecular geometry, were computed using electronic structure calculations (Villanueva-García, Martínez-Richa, & Robles, 2006).
Molecular Structure Analysis : The compound was involved in a study focused on synthesizing and determining the crystal structure of related compounds. This provided insights into their molecular configuration and helped in the understanding of bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).
Optoelectronic Characteristics and Lasing Application : Synthesized derivatives of the compound were studied for their potential in lasing applications. Unique crystalline forms and optoelectronic characteristics were observed, indicating possibilities for use in amplified spontaneous emission and optically pumped lasing (Matsuo et al., 2020).
Corrosion Inhibition Properties : A computational study on novel quinoline derivatives, including those containing methoxy and carbonitrile groups, explored their potential as corrosion inhibitors for iron. The study combined quantum chemical calculations with molecular dynamics simulation approaches (Erdoğan et al., 2017).
Antimicrobial Activity : Schiff bases synthesized using compounds related to 3-Methoxy-[1,1'-biphenyl]-4-carbonitrile were evaluated for their antimicrobial activity. This research contributes to the development of new compounds with potential pharmaceutical applications (Puthran et al., 2019).
Hydrogen Bonding in Liquid Crystals : The compound was studied in the context of hydrogen bonding in liquid crystals. The research involved analyzing the phase properties of mixtures containing the compound, contributing to a better understanding of liquid crystal behavior (Walker et al., 2020).
properties
IUPAC Name |
2-methoxy-4-phenylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVBZHBSBZRLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-[1,1'-biphenyl]-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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